Sodium 2-hydroxy-9H-carbazole-1-carboxylate

Description

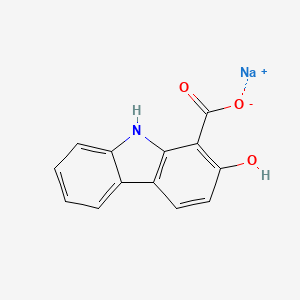

Sodium 2-hydroxy-9H-carbazole-1-carboxylate (CAS: 83763-53-5) is a sodium salt derived from a hydroxylated carbazole carboxylic acid. Its structure features a carbazole core—a tricyclic aromatic system—with a hydroxyl group at position 2 and a carboxylate group at position 1, neutralized by a sodium ion. This compound is registered under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) as of May 31, 2018, indicating its industrial relevance . The hydroxyl and carboxylate moieties enable hydrogen bonding and ionic interactions, influencing its solubility, crystallinity, and reactivity.

Properties

CAS No. |

83763-53-5 |

|---|---|

Molecular Formula |

C13H8NNaO3 |

Molecular Weight |

249.20 g/mol |

IUPAC Name |

sodium;2-hydroxy-9H-carbazole-1-carboxylate |

InChI |

InChI=1S/C13H9NO3.Na/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |

InChI Key |

QETTYYZFXGQNHF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hydroxy-9H-Carbazole (Intermediate)

The synthesis of sodium 2-hydroxy-9H-carbazole-1-carboxylate typically begins with the preparation of 2-hydroxy-9H-carbazole, an important intermediate.

Catalytic Dehydrogenation Method :

1,2,3,4-Tetrahydro-7-hydroxy-(9H)-carbazole is subjected to catalytic dehydrogenation in an inert organic solvent to yield 2-hydroxy-(9H)-carbazole. This process avoids the use of dilute solutions, improving space-time yields and reducing saline wastewater production. The product can be isolated by evaporating the solvent and crystallizing the compound without additional auxiliaries, allowing solvent recovery and reuse.Cyclization Route :

Another approach involves cyclization of 2-chloro-3'-hydroxydiphenylamine with bases to form 2-hydroxy-(9H)-carbazole, though this method suffers from low concentration reaction conditions and environmental concerns.

Synthesis of 2-Hydroxy-9H-Carbazole-1-Carboxylic Acid

The carboxylation of 2-hydroxy-9H-carbazole to introduce the carboxylic acid group at position 1 is a critical step.

Carboxylation via Kolbe-Schmitt or Marasse Processes :

Aromatic hydroxy compounds such as hydroxycarbazole can be carboxylated using carbon dioxide under alkaline conditions (Kolbe-Schmitt reaction), producing hydroxycarbazole carboxylic acids. This step is often followed by esterification or salt formation.Hydrolysis and Acidification :

Hydrolysis of carbazole esters or intermediates under acidic conditions yields the free carboxylic acid. For example, hydrolysis of carbazole esters in methanol with sodium hydroxide followed by acidification to pH 2-3 precipitates the carbazole carboxylic acid.

Preparation of this compound

The sodium salt is prepared by neutralization or salt exchange reactions involving the free acid or its potassium salt.

Salt Exchange from Potassium Salt :

A patented process describes reacting potassium 2-hydroxycarbazole-1-carboxylate with sodium chloride in aqueous medium containing 1.5–6.0% (w/w) of a C3–C10 alkanol (e.g., propanol, isopropanol, butanol) at pH 8–14. The reaction proceeds at temperatures from room temperature up to the boiling point of the mixture. After reaction, cooling to 0–60 °C allows crystallization of the sodium salt, which is then filtered and dried. This method achieves high sodium-for-potassium exchange rates (>97%) and yields a well-crystallized product with high purity.Direct Neutralization :

Alternatively, the free acid can be neutralized with sodium hydroxide in methanol or aqueous solution at room temperature overnight, followed by acidification or crystallization steps to isolate the sodium salt.

Purification and Isolation

- The sodium salt is typically isolated by filtration after crystallization from the reaction mixture.

- Clarification steps such as filtration through charcoal or bleaching agents (e.g., sodium dithionite) may be employed to remove impurities and color bodies.

- The solvent used in the reaction and crystallization steps is often recovered and recycled to improve process sustainability.

Summary Table of Preparation Methods

Research Findings and Process Advantages

- The catalytic dehydrogenation method for 2-hydroxycarbazole offers an environmentally friendly alternative to older methods, reducing waste and improving yield.

- The salt exchange process using alkanols and NaCl provides a selective, high-yield route to the sodium salt, with good crystallinity facilitating downstream processing.

- The use of mild conditions for neutralization and crystallization preserves the integrity of sensitive functional groups and allows for scalable synthesis.

- Recycling of solvents and avoidance of auxiliary chemicals enhance the sustainability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-9H-carbazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylate group can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-9H-carbazole-1-carboxylate, while reduction of the carboxylate group can produce 2-hydroxy-9H-carbazole-1-methanol .

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-hydroxy-9H-carbazole-1-carboxylate has garnered attention in medicinal chemistry due to its notable biological activities. Research indicates that it may play a role in:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be beneficial in treating various diseases, including cancer and inflammatory conditions.

- Receptor Modulation : Its ability to interact with biological receptors suggests therapeutic potential, particularly in modulating signaling pathways that are critical in disease progression.

Materials Science

The unique chemical properties of this compound make it valuable in materials science. Its enhanced solubility and stability compared to related compounds allow for:

- Synthesis of Derivatives : The compound can undergo various chemical modifications, leading to derivatives with potentially different properties and applications.

- Development of Functional Materials : Its chemical structure can be utilized to create functional materials with specific electronic or optical properties, useful in sensors or organic electronics.

Interaction Studies

Research on the binding affinities of this compound with biological macromolecules has revealed:

- Hydrogen Bond Formation : The compound can form hydrogen bonds with target enzymes or receptors, influencing their activity and providing insights into its mechanism of action.

- Pharmacological Optimization : Understanding these interactions is crucial for enhancing the pharmacological properties of the compound and developing more effective therapeutic agents.

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound stands out among similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Hydroxycarbazole | Lacks the carboxylate group; less soluble in water. |

| 9H-Carbazole | Parent compound without functional groups; less reactive. |

| 2-Hydroxy-9H-carbazole-1-carboxylic acid | Acidic form without sodium salt; different solubility profile. |

This compound is distinguished by its enhanced solubility and stability, which make it more suitable for diverse applications in research and industry compared to its analogs.

Case Study 1: Therapeutic Potential in Cancer Treatment

In a study exploring the effects of this compound on cancer cell lines, researchers found that the compound exhibited significant inhibitory effects on cell proliferation. The mechanism was linked to the modulation of specific signaling pathways involved in apoptosis and cell cycle regulation.

Case Study 2: Development of Organic Electronic Devices

Another study focused on the application of this compound in organic light-emitting diodes (OLEDs). The compound was incorporated into the device's architecture, resulting in improved efficiency and stability compared to devices using traditional materials.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-9H-carbazole-1-carboxylate depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbazole-Based Derivatives

Substituted 1,2,5-Oxadiazine Derivatives from 9H-Carbazole

Recent work by Tawfiq and Mohammed (2023) synthesized substituted 1,2,5-oxadiazine derivatives using 9H-carbazole as a precursor . Unlike Sodium 2-hydroxy-9H-carbazole-1-carboxylate, these derivatives incorporate oxadiazine rings (a six-membered heterocycle containing two nitrogen and one oxygen atom). Key differences include:

- Reactivity : The oxadiazine derivatives exhibit nucleophilic reactivity at the heterocyclic ring, whereas the carboxylate group in this compound facilitates electrophilic substitution or metal coordination.

- Thermal Stability : Oxadiazine derivatives generally show lower thermal stability due to strain in the heterocyclic ring, while the aromatic carbazole core in this compound enhances thermal resistance.

Disodium 4,4'-((1,8-Dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) (CAS: 83803-46-7)

This compound shares the carbazole backbone but features azo linkages and sulfonate groups. The sulfonate groups increase water solubility compared to the carboxylate in this compound, making it more suitable for dye applications .

Sodium Aromatic Carboxylates

Sodium 4-Methoxybenzoate

A simpler aromatic carboxylate, sodium 4-methoxybenzoate, lacks the carbazole system. Spectroscopic data (Table 1) reveal distinct differences:

- IR Spectroscopy : The carbazole carboxylate exhibits C=O stretching at 1650–1600 cm⁻¹, shifted from 1680–1660 cm⁻¹ in sodium 4-methoxybenzoate due to conjugation with the carbazole π-system .

- Solubility : The planar carbazole core in this compound reduces water solubility compared to the smaller 4-methoxybenzoate.

Table 1. Comparative Spectroscopic Data

| Compound | C=O Stretching (cm⁻¹) | Aromatic C-H Stretching (cm⁻¹) |

|---|---|---|

| This compound | 1610–1590 | 3050–3000 |

| Sodium 4-methoxybenzoate | 1680–1660 | 3100–3070 |

Hydrogen Bonding and Crystal Packing

The hydroxyl and carboxylate groups in this compound enable extensive hydrogen-bonding networks. Bernstein et al. (1995) demonstrated that such interactions form cyclic motifs (e.g., $ \text{R}_2^2(8) $ graph sets), stabilizing the crystal lattice . In contrast, non-hydroxylated carbazole carboxylates (e.g., sodium 9H-carbazole-1-carboxylate) exhibit weaker intermolecular forces, leading to lower melting points and reduced crystallinity.

Functional Group Modifications

Sulfonate vs. Carboxylate Derivatives

Sodium 2-hydroxy-3-sulphonatopropyl stearate (CAS: 31/05/2018) highlights the impact of sulfonate groups. Sulfonates confer higher hydrophilicity and acidity (pKa ~1–2) compared to carboxylates (pKa ~4–5), making them more suited for surfactant applications .

Biological Activity

Sodium 2-hydroxy-9H-carbazole-1-carboxylate is a derivative of carbazole with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉NNaO₃

- Molecular Weight : 265.30 g/mol

- Functional Groups : Hydroxyl (-OH) and carboxylate (-COO⁻) groups enhance its solubility and reactivity.

The compound's unique structure allows it to interact with various biological targets, contributing to its therapeutic potential.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Properties : It acts as an antioxidant, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.

-

Antimicrobial Activity : Research indicates that this compound demonstrates moderate to potent antimicrobial effects against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Candida albicans and Fusarium oxysporum.

- Antitumor Activity : this compound has been studied for its potential antitumor effects. It may inhibit the proliferation of cancer cells by modulating signaling pathways or inhibiting specific enzymes involved in tumor growth .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound exhibit neuroprotective properties, potentially aiding in conditions like neurodegeneration .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit specific enzymes that play a role in disease progression, particularly in cancer and inflammatory conditions.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 9H-Carbazole | Bicyclic aromatic | Base structure; lacks functional groups |

| 9H-Carbazole-1-carboxylic acid | Carboxylic derivative | Similar acidity but different biological activity |

| Methyl 2-hydroxy-9H-carbazole | Methylated derivative | Increased lipophilicity; altered solubility |

| Potassium 2-hydroxy-9H-carbazole-1-carboxylate | Salt form | Enhanced solubility; potential for biological applications |

The presence of both hydroxyl and carboxyl groups in this compound distinguishes it from its analogs, enhancing its reactivity and biological activity .

Case Studies

- Antimicrobial Study : In a comparative study, this compound exhibited significant antibacterial activity against E. coli with an MIC of 8.33 µM, demonstrating its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Testing : In vitro studies on human carcinoma cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 10 µM, indicating its potential as an antitumor agent .

- Neuroprotection : A study investigating the neuroprotective effects of carbazole derivatives found that this compound protected neuronal cells from glutamate-induced toxicity at concentrations around 3 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.